Citicoline-d9 Sodium Salt
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Overview
Description
Citicoline-d9 Sodium Salt, also known as Cytidine 5’-diphosphocholine-d9 (sodium), is a deuterium-labeled derivative of Citicoline Sodium Salt. Citicoline is a naturally occurring nucleotide that plays a crucial role in the synthesis of phosphatidylcholine, a major component of cell membranes. This compound is primarily used in scientific research due to its neuroprotective properties and its role in the biosynthesis of cell membrane components .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Citicoline-d9 Sodium Salt involves the deuteration of Citicoline Sodium Salt. This process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the Citicoline molecule. The synthetic route involves the reaction of cytidine-5-monophosphate with choline phosphormorpholidate in the presence of deuterated reagents and solvents .
Industrial Production Methods
Industrial production of this compound involves a series of steps to ensure high purity and yield. The process includes:
- Dissolving chlorination phosphorylcholine calcium salt in hot water with vigorous stirring.
- Reacting the solution with cytidine-5-monophosphate in the presence of deuterated solvents.
- Purifying the product through column chromatography.
- Converting the purified product to its sodium salt form by neutralizing with sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions
Citicoline-d9 Sodium Salt undergoes several types of chemical reactions, including:
Dephosphorylation: This reaction involves the removal of phosphate groups from the molecule.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions under physiological conditions.
Dephosphorylation: Requires specific enzymes or acidic conditions to facilitate the reaction.
Major Products Formed
Cytidine: A nucleoside that is a component of RNA.
Choline: An essential nutrient that is a precursor to the neurotransmitter acetylcholine.
Scientific Research Applications
Citicoline-d9 Sodium Salt has a wide range of scientific research applications, including:
Neurology: Used to study neuroprotective effects and the treatment of neurological disorders such as ischemic stroke, traumatic brain injury, and neurodegenerative diseases
Ophthalmology: Investigated for its potential benefits in treating glaucoma and other eye conditions.
Psychiatry: Explored for its effects on cognitive functions and its potential use in treating cognitive impairments and dementia.
Pharmacokinetics: Utilized as a tracer in drug development to study the pharmacokinetic and metabolic profiles of pharmaceuticals.
Mechanism of Action
Citicoline-d9 Sodium Salt exerts its effects through several mechanisms:
Neuroprotection: Enhances the synthesis of phosphatidylcholine, which is essential for maintaining cell membrane integrity and function.
Modulation of Kinases and Sirtuin-1: Involves the modulation of specific kinases and sirtuin-1, which play roles in cellular signaling and neuroprotection.
Reduction of Free Fatty Acid Release: Decreases the release of free fatty acids under hypoxic conditions, adding a protective effect to its capacity to activate phospholipid reconstruction.
Comparison with Similar Compounds
Citicoline-d9 Sodium Salt is unique due to its deuterium labeling, which makes it a valuable tool in scientific research. Similar compounds include:
Citicoline Sodium Salt: The non-deuterated form, used for similar neuroprotective and biosynthetic purposes.
Cytidine 5’-diphosphocholine: Another form of Citicoline used in the synthesis of phosphatidylcholine.
Phosphatidylcholine: A major component of cell membranes, synthesized from Citicoline.
This compound stands out due to its enhanced stability and unique labeling, making it particularly useful in pharmacokinetic studies and as a tracer in drug development .
Properties
Molecular Formula |
C14H25N4NaO11P2 |
---|---|
Molecular Weight |
519.36 g/mol |
IUPAC Name |
sodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |
InChI |
InChI=1S/C14H26N4O11P2.Na/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21;/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25);/q;+1/p-1/t9-,11-,12-,13-;/m1./s1/i1D3,2D3,3D3; |
InChI Key |
YWAFNFGRBBBSPD-ADEBNNMHSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Na+] |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
Origin of Product |
United States |
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